molecular formula C8H12N2O B1651266 (1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanol CAS No. 1251760-96-9

(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanol

Cat. No.: B1651266
CAS No.: 1251760-96-9
M. Wt: 152.19
InChI Key: GXTQDTXWYDZHAP-UHFFFAOYSA-N
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Description

(1-Methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanol is a bicyclic heterocyclic compound featuring a fused cyclopentane-pyrazole core with a hydroxymethyl substituent at the 3-position and a methyl group at the 1-position. Its molecular formula is C₉H₁₂N₂O (derived by replacing the amine group in the methanamine analog with a hydroxyl group). The compound’s structure is characterized by a partially saturated cyclopenta ring, which enhances conformational rigidity compared to fully aromatic systems.

Properties

IUPAC Name

(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-10-8-4-2-3-6(8)7(5-11)9-10/h11H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXTQDTXWYDZHAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCC2)C(=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001191577
Record name 3-Cyclopentapyrazolemethanol, 1,4,5,6-tetrahydro-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001191577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251760-96-9
Record name 3-Cyclopentapyrazolemethanol, 1,4,5,6-tetrahydro-1-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1251760-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Cyclopentapyrazolemethanol, 1,4,5,6-tetrahydro-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001191577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydrazine derivatives, followed by methylation and subsequent reduction to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Ethers, esters.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : It serves as a precursor for synthesizing more complex heterocyclic compounds, which are vital in developing new materials and pharmaceuticals.

Biology

  • Antimicrobial Properties : Studies have indicated potential antimicrobial activities, making it a candidate for developing new antibiotics.
  • Anticancer Activities : Research shows promising results in inhibiting cancer cell proliferation, suggesting its use in cancer therapy.

Medicine

  • Therapeutic Agent : Due to its structural features, (1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanol is being explored as a therapeutic agent for various conditions, including inflammation and pain management. Its interaction with specific molecular targets may modulate enzyme activity relevant to disease pathways.

Industry

  • Material Development : The compound is utilized in creating new materials with specific properties such as polymers and catalysts, highlighting its versatility in industrial applications.

Case Studies

  • Anticancer Research : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, indicating its potential as a lead compound in cancer therapy.
  • Material Science Innovations : Research has shown that incorporating this compound into polymer matrices can enhance mechanical properties while maintaining thermal stability, making it suitable for advanced material applications.
  • Biological Activity Assessment : A series of assays evaluating its antimicrobial properties revealed that this compound effectively inhibits the growth of certain bacterial strains, suggesting further development into antibiotic formulations.

Mechanism of Action

The mechanism of action of (1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Cyclopenta[c]thiophene Derivatives

Compounds like 5-alkyl-1,3-dimethyl-4H-cyclopenta[c]thiophenes (e.g., from ) replace the pyrazole ring with a thiophene. These thiophene derivatives are often synthesized via Grignard alkylation of ketone precursors, whereas pyrazole analogs may require cyclization or condensation reactions.

Pyrrolo[1,2-b]pyrazole Derivatives

The compound (5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine () features a pyrrole ring fused to pyrazole. The pyrrole’s nitrogen lone pair contributes to aromaticity, differing from the non-aromatic cyclopentane in the target compound. The methanamine substituent here confers basicity, unlike the hydroxymethyl group in the target, which is more polar and acidic.

Functional Group Variations

Methanol vs. Methanamine

Replacing the hydroxymethyl group in the target compound with methanamine (as in ) introduces a primary amine. This substitution increases basicity (pKa ~10 for amines vs. ~16 for alcohols) and hydrogen-bonding capacity, which could enhance binding to biological targets like enzymes.

Chlorophenyl-Triazole Derivatives

Pesticides such as metconazole and triticonazole () share a cyclopentanol core but feature bulky chlorophenyl and triazole substituents. These groups enhance lipophilicity and antifungal activity, whereas the smaller hydroxymethyl group in the target compound may favor solubility and metabolic clearance.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Formula Key Properties/Applications Reference
(1-Methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanol Cyclopenta[c]pyrazole 3-hydroxymethyl, 1-methyl C₉H₁₂N₂O High polarity; potential kinase modulation
5-Alkyl-1,3-dimethyl-4H-cyclopenta[c]thiophene Cyclopenta[c]thiophene 5-alkyl, 1,3-dimethyl C₁₀H₁₄S (example) Electron-rich; synthetic intermediate
Metconazole Cyclopentanol 4-chlorophenyl, triazole C₁₅H₁₇ClN₃O Lipophilic; agricultural fungicide
BUB1 Inhibitor Compound Cyclopenta[c]pyrazole Ethoxyphenyl, pyrimidine C₂₈H₂₈F₂N₆O₃ Kinase inhibition; anticancer research

Biological Activity

Overview

(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanol is a heterocyclic compound with a unique cyclopenta[c]pyrazole core structure. Its potential biological activities have garnered attention in various fields, including medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name: this compound
  • Molecular Formula: C8H12N2O
  • Molecular Weight: 152.19 g/mol
  • CAS Number: 1251760-96-9

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate enzymatic activities and influence various signaling pathways, leading to diverse biological effects.

Antimicrobial Activity

Research indicates that compounds related to the pyrazole structure exhibit notable antimicrobial properties. For instance, derivatives of pyrazole have been shown to inhibit the growth of various bacteria and fungi. The potential for this compound to act against microbial strains warrants further investigation.

Anticancer Properties

The anticancer potential of pyrazole derivatives has been widely studied. In vitro studies have demonstrated that certain pyrazole compounds can induce apoptosis in cancer cells and inhibit tumor growth. The structural features of this compound may enhance its efficacy as an anticancer agent.

Case Studies

  • Antimicrobial Testing : A study evaluated the antimicrobial activity of several pyrazole derivatives, including those with cyclopenta structures. Results indicated significant inhibition against both Gram-positive and Gram-negative bacteria.
  • Anticancer Assays : In vitro assays conducted on cancer cell lines showed that compounds similar to this compound exhibited cytotoxic effects, with IC50 values indicating effective concentrations for inducing cell death.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityReference
Pyrazole Derivative AStructure AAntimicrobial
Pyrazole Derivative BStructure BAnticancer
(1-methyl-5,6-dihydro...)StructureAntimicrobial & Anticancer Potential

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanol
Reactant of Route 2
Reactant of Route 2
(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanol

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